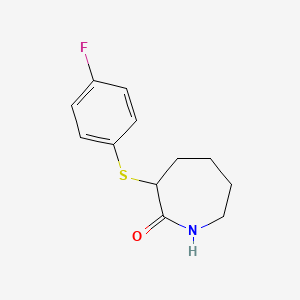

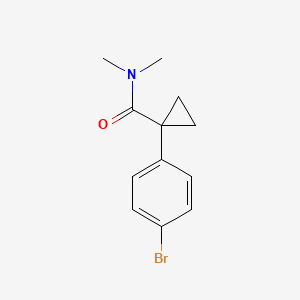

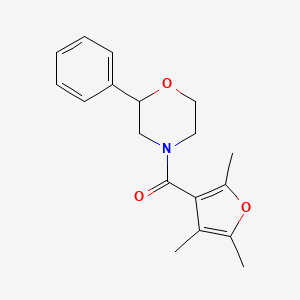

1-(4-bromophenyl)-N,N-dimethylcyclopropanecarboxamide

Übersicht

Beschreibung

1-(4-bromophenyl)-N,N-dimethylcyclopropanecarboxamide, also known as BDP or Bromadol, is a synthetic opioid analgesic that was first synthesized in the 1970s. It is structurally similar to fentanyl and has been found to be significantly more potent than morphine. Due to its potency and potential for abuse, BDP has been classified as a Schedule I controlled substance in the United States.

Wirkmechanismus

1-(4-bromophenyl)-N,N-dimethylcyclopropanecarboxamide works by binding to the mu-opioid receptor in the brain and spinal cord, which reduces the transmission of pain signals. It also increases the release of dopamine, which produces feelings of pleasure and euphoria.

Biochemical and Physiological Effects:

1-(4-bromophenyl)-N,N-dimethylcyclopropanecarboxamide has been found to have a number of biochemical and physiological effects. It has been shown to cause respiratory depression, sedation, and analgesia. It also has a high potential for abuse and dependence.

Vorteile Und Einschränkungen Für Laborexperimente

1-(4-bromophenyl)-N,N-dimethylcyclopropanecarboxamide has a number of advantages and limitations for use in lab experiments. Its high potency and selectivity make it useful for studying the mu-opioid receptor and its signaling pathways. However, its potential for abuse and dependence make it difficult to use in long-term studies.

Zukünftige Richtungen

There are a number of future directions that could be explored in the study of 1-(4-bromophenyl)-N,N-dimethylcyclopropanecarboxamide. One area of research could focus on developing new analogs of 1-(4-bromophenyl)-N,N-dimethylcyclopropanecarboxamide that have improved selectivity and reduced potential for abuse. Another area of research could focus on the development of new pain relievers that target the mu-opioid receptor but have fewer side effects. Additionally, more research could be done on the potential use of 1-(4-bromophenyl)-N,N-dimethylcyclopropanecarboxamide in the treatment of opioid addiction.

Wissenschaftliche Forschungsanwendungen

1-(4-bromophenyl)-N,N-dimethylcyclopropanecarboxamide has been studied for its potential use as a pain reliever in both humans and animals. It has been found to be effective in treating acute and chronic pain, as well as neuropathic pain. 1-(4-bromophenyl)-N,N-dimethylcyclopropanecarboxamide has also been studied for its potential use in the treatment of opioid addiction, as it has been found to be less addictive than other opioids.

Eigenschaften

IUPAC Name |

1-(4-bromophenyl)-N,N-dimethylcyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c1-14(2)11(15)12(7-8-12)9-3-5-10(13)6-4-9/h3-6H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZAKHFRNFKXROW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1(CC1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-chlorophenyl)ethyl]-N-methyloxolane-2-carboxamide](/img/structure/B7509943.png)

![Azetidin-1-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone](/img/structure/B7509957.png)

![N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B7509965.png)